molecular formula C22H20N4O2 B1238303 Fellutanine CAS No. 175414-35-4

Fellutanine

Cat. No. B1238303
CAS RN: 175414-35-4
M. Wt: 372.4 g/mol
InChI Key: DNHODRZUCGXYKU-BGYRXZFFSA-N
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Description

Fellutanine A, B, C, and D are bio-active diketopiperazine alkaloids isolated from the cultures of Penicillium fellutanum . They belong to a class of naturally occurring 2,5-diketopiperazines . Originally, they were thought to be based on the “trans” cyclic dipetide cyclo (L-Trp-D-Trp), but were later shown to be based on the “cis” cyclic dipetide cyclo (L-Trp-L-Trp) .


Synthesis Analysis

Fellutanines are reversely C2-prenylated derivatives of cyclo-L-Trp-L-Trp. Fellutanines B and C from Penicillium fellutanum are mono- and diprenylated derivatives with an intact diketopiperazine ring .


Molecular Structure Analysis

The molecular formula of Fellutanine A is C22H20N4O2 . The average mass is 372.420 Da and the monoisotopic mass is 372.158630 Da .

Scientific Research Applications

1. Antibacterial and Antifungal Activity

Fellutanine A, along with other compounds, was tested for antibacterial and antifungal activities. However, none of the tested compounds, including fellutanine A, exhibited either antibacterial (MIC > 256 μg/mL) or antifungal activities (MIC > 512 μg/mL) (Zin et al., 2016).

2. Nerve Growth Factor Synthesis and Secretion

Fellutamide A, a related compound to fellutanine, was found to be a potent enhancer of nerve growth factor (NGF) synthesis and secretion in vitro. This compound enhanced the production of NGF in various cell types. The mode of action was suggested to be different from known NGF inducers (Yamaguchi et al., 1993).

3. Proteasome Inhibition and NGF Synthesis

Fellutamide B, another compound related to fellutanine, has been shown to inhibit proteasome catalytic activity. This inhibition results in increased NGF gene transcription via a cis-acting element in the promoter. This discovery suggests a connection between proteasome inhibition and NGF production, indicating a potential strategy for developing neurotrophic agents (Hines et al., 2008).

4. Neurotrophic and Neurogenic Potential

Fellutamide B and its synthetic path intermediates showed neurotrophic and neurogenic potential both in vitro and in vivo. These compounds, including fellutamide B, stimulated neurite outgrowth in Neuro2a cells without affecting cell viability. Additionally, some intermediates demonstrated anxiolytic and antidepressant-like activity in a zebrafish model, indicating their potential in treating psychiatric disorders (Reddy et al., 2018).

properties

IUPAC Name

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHODRZUCGXYKU-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424930
Record name cyclo(Trp-Trp)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fellutanine A

CAS RN

175414-35-4
Record name cyclo(Trp-Trp)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of fellutanine and its key physicochemical properties?

A1: Fellutanine is a cyclic dipeptide characterized by a diketopiperazine core structure formed by the condensation of two tryptophan molecules.

  • Spectroscopic Data: Detailed spectroscopic characterization, including 1D and 2D NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), has been instrumental in elucidating the structure of fellutanine and its derivatives. [, , ]

Q2: Which fungal species are known to produce fellutanine?

A2: Fellutanine has been identified as a secondary metabolite in several fungal species, including:

  • Penicillium piscarium [, ]
  • Penicillium fellutanum []
  • Neosartorya fischeri [, ]
  • Aspergillus candidus []

Q3: Does the type of culture medium affect fellutanine production?

A: Research suggests that the production of fellutanine and related alkaloids can be influenced by the culture medium. For instance, Penicillium species have shown the ability to produce similar alkaloid profiles when grown on both wheat grain and a synthetic medium. []

Q4: Has fellutanine shown any promising biological activities?

A: While fellutanine itself has not been extensively studied for bioactivity, a related compound, fellutanine C, isolated from Penicillium setosum, exhibited significant cytotoxic activity against the human leukemia cell line Kasumi-1. [] This finding suggests potential anti-cancer properties within this class of compounds.

Q5: Are there any known enzymes involved in fellutanine biosynthesis?

A: Yes, a reverse prenyltransferase enzyme named CdpC2PT, isolated from Neosartorya fischeri, has been implicated in the biosynthesis of fellutanine. This enzyme catalyzes the reverse C2-prenylation of tryptophan-containing cyclic dipeptides, a crucial step in the proposed fellutanine biosynthetic pathway. [, ] Interestingly, CdpC2PT shows a distinct substrate preference compared to other known reverse C2-prenyltransferases, favoring substrates like (S)-benzodiazepinedinone and cyclo-L-Trp-L-Trp. [, ]

Q6: What analytical techniques are commonly used to identify and quantify fellutanine?

A6: Various chromatographic and spectroscopic methods are employed for the isolation, identification, and quantification of fellutanine. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for separating fellutanine from other compounds in complex mixtures. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about fellutanine. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of fellutanine, aiding in its identification. [, , ]

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